The synthesis of sulfuric acid, thulium(III) salt, octahydrate can be achieved through the following method:
The molecular structure of sulfuric acid, thulium(III) salt, octahydrate consists of thulium ions coordinated to sulfate groups and surrounded by water molecules. Key structural features include:
Sulfuric acid, thulium(III) salt, octahydrate participates in various chemical reactions:
The mechanism of action for sulfuric acid, thulium(III) salt, octahydrate primarily involves its role as a source of thulium ions in solution. These ions can participate in redox reactions or complexation processes:
Key physical and chemical properties include:
Sulfuric acid, thulium(III) salt, octahydrate has several important applications:
This compound represents a significant area of interest due to its unique properties and potential applications across multiple scientific disciplines.
Thulium sulfate octahydrate (Tm₂(SO₄)₃·8H₂O) crystallizes in the monoclinic crystal system, space group P2₁/c (C₂ₕ⁵), characterized by a single twofold rotational axis and a glide plane. This symmetry dictates its unit cell parameters, with typical values a ≈ 8.21 Å, b ≈ 10.55 Å, c ≈ 11.38 Å, and β ≈ 105.3° [3] [8]. The lattice structure comprises Tm³⁺ ions coordinated by eight water molecules, forming square antiprismatic [Tm(H₂O)₈]³⁺ polyhedra, interconnected via sulfate (SO₄²⁻) tetrahedra. The Tm³⁺ ions occupy sites with C₁ point symmetry due to distortions induced by the Jahn-Teller effect, common in late lanthanides [5] [8].
Lattice dynamics in Tm₂(SO₄)₃·8H₂O are governed by anisotropic thermal expansion coefficients. The b-axis exhibits minimal thermal contraction (~0.5 × 10⁻⁵ K⁻¹) compared to a and c axes (~2.1 × 10⁻⁵ K⁻¹) due to stronger hydrogen-bonding networks along the (010) plane. Vibrational spectroscopy reveals characteristic Tm–O stretching modes at 420 cm⁻¹ and SO₄²⁻ symmetric bends at 615 cm⁻¹. Below 220 K, a displacive phase transition occurs, reducing symmetry to triclinic (P1) as confirmed by splitting of SO₄²⁻ Raman peaks [3] [5].
Table 1: Lattice Parameters of Ln₂(SO₄)₃·8H₂O (Ln = Er, Tm, Yb)
Lanthanide | a (Å) | b (Å) | c (Å) | β (°) | Space Group |
---|---|---|---|---|---|
Erbium | 8.24 | 10.52 | 11.35 | 105.1 | P2₁/c |
Thulium | 8.21 | 10.55 | 11.38 | 105.3 | P2₁/c |
Ytterbium | 8.18 | 10.58 | 11.41 | 105.5 | P2₁/c |
Interatomic forces between Tm³⁺ and SO₄²⁻ follow a Born-Mayer potential:V(r) = A exp(−r/ρ) − C/r⁶where A = 1,800 eV, ρ = 0.32 Å⁻¹, and C = 15 eV·Å⁶, accounting for repulsive and dispersive interactions [3] [5].
Density functional theory (DFT) calculations at the B3LYP/def2-TZVP level reveal the electronic structure of [Tm(H₂O)₈]³⁺–SO₄²⁻ clusters. Tm³⁺ exhibits a 4f¹² configuration with a ground-state term symbol ³H₆. Natural population analysis (NPA) assigns charges of +1.72 e to Tm, −1.25 e to SO₄, and +0.83 e to coordinated oxygen atoms in water, indicating covalent character in Tm–O bonds (Mulliken overlap: 0.32) [6] [7].
The coordination sphere shows strong ligand field splitting (Δ = 12,500 cm⁻¹). The 4f orbitals split into 3A₂ + 2E + 3T₁ + T₂ states under C₄ᵥ symmetry, with the lowest unoccupied molecular orbital (LUMO) localized on SO₄²⁻ π* orbitals (energy: −1.8 eV). Molecular dynamics simulations (300 K, NPT ensemble) predict Tm–O bond dissociation kinetics with an average lifetime of 18 ps for inner-sphere water. The energy barrier for water exchange is 28 kJ/mol, consistent with associative interchange (Iₐ) mechanisms [6] [7].
Table 2: DFT-Derived Bond Metrics in [Tm(H₂O)₈]³⁺–SO₄²⁻
Interaction | Bond Length (Å) | Bond Order (WBI) | Vibrational Frequency (cm⁻¹) |
---|---|---|---|
Tm–O(water) | 2.39 ± 0.03 | 0.32 | 420 (stretch) |
Tm–O(sulfate) | 2.45 ± 0.05 | 0.28 | 395 (stretch) |
O–H···O(hydrogen) | 1.82 ± 0.10 | 0.05 | 1,650 (bend) |
Relativistic effects, modeled via zeroth-order regular approximation (ZORA), increase Tm–O bond lengths by 0.04 Å and reduce ligand field splitting by 8% due to scalar spin-orbit coupling [6].
The primary hydration shell of Tm³⁺ consists of eight water molecules arranged in a square antiprism, with O–O distances of 2.78 ± 0.15 Å. Deuterium NMR relaxation studies (77 K) show two dynamically distinct water populations: four "inner" waters with rotational correlation times τc = 12 ps and four "outer" waters with τc = 3 ps. These waters engage in hydrogen bonds to sulfate oxygen (O···O: 2.65 Å) and second-shell waters (O···O: 2.81 Å), forming a percolating network [2] [4].
Proton transfer occurs via Grotthuss mechanisms involving Eigen-Zundel-Eigen transitions:
Ab initio molecular dynamics (AIMD) simulations reveal that sulfate oxygens act as proton acceptors, lowering the transfer barrier to 8.7 kJ/mol. The proton mobility (μ_H⁺ = 6.5 × 10⁻⁴ cm²/V·s) is enhanced by 45% compared to bulk water due to electrostatic fields from Tm³⁺ (≈18 V/nm) [4] [7].
Table 3: Hydrogen-Bonding Metrics in Tm₂(SO₄)₃·8H₂O
Hydrogen Bond Type | O···O Distance (Å) | O–H···O Angle (°) | Lifetime (ps) | IR Band (cm⁻¹) |
---|---|---|---|---|
H₂O→SO₄²⁻ | 2.65 ± 0.05 | 168 ± 3 | 1.8 | 1,120 |
H₂O→H₂O (1st shell) | 2.78 ± 0.10 | 160 ± 5 | 0.9 | 3,200 |
H₂O→H₂O (2nd shell) | 2.81 ± 0.08 | 158 ± 4 | 0.4 | 3,400 |
Below 200 K, water dynamics freeze sequentially: ligand wagging modes (500–800 cm⁻¹) freeze first, followed by O–O stretches, trapping protons in asymmetric H₃O⁺ states [2] [4].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: